N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
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Overview
Description
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-nitroaniline, under acidic conditions.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Phenylacetamide: The final step involves coupling the benzotriazole-naphthalene intermediate with phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or naphthalene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophilic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: A compound with a similar naphthalene structure but different functional groups.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Compounds with a cyano group and naphthalene ring, showing different reactivity and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A triazole derivative with a naphthalene ring, used in different chemical contexts.
Uniqueness
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide stands out due to its unique combination of a benzotriazole moiety, naphthalene ring, and phenylacetamide group
Properties
Molecular Formula |
C25H20N4O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C25H20N4O/c1-17-14-22-23(16-21(17)26-25(30)15-18-8-3-2-4-9-18)28-29(27-22)24-13-7-11-19-10-5-6-12-20(19)24/h2-14,16H,15H2,1H3,(H,26,30) |
InChI Key |
AWPPUVFVAUWAAV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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